molecular formula C24H29F3N2O3 B6010394 N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide

N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide

Cat. No. B6010394
M. Wt: 450.5 g/mol
InChI Key: IZEMYNSIVQDGOW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide, also known as DITPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DITPA is a selective thyroid hormone receptor agonist that has shown promising results in preclinical studies for the treatment of heart failure and other cardiovascular diseases.

Mechanism of Action

N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide acts as a selective thyroid hormone receptor agonist, binding to and activating thyroid hormone receptors in the heart and other tissues. This activation leads to increased expression of genes involved in cardiac function and metabolism, resulting in improved cardiac function and metabolism.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide has been shown to improve cardiac function in animal models of heart failure, including increased cardiac output and reduced left ventricular remodeling. N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide has also been shown to improve glucose metabolism and reduce insulin resistance in animal models of metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide is its selectivity for thyroid hormone receptors, which reduces the potential for off-target effects. However, N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide has a relatively short half-life, which may limit its effectiveness in clinical settings. Additionally, further studies are needed to fully understand the potential side effects and safety of N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide.

Future Directions

Future research on N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide could focus on optimizing its pharmacokinetics and dosing for use in clinical settings. Additionally, further studies could investigate the potential use of N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide in combination with other therapies for cardiovascular diseases and metabolic disorders. Finally, more research is needed to fully understand the potential side effects and safety of N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide.

Synthesis Methods

The synthesis of N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide involves the reaction of 2,4-dimethoxybenzylamine with 2,3,6-trifluorobenzylpiperidin-3-one in the presence of propanoyl chloride. The resulting compound is then purified through column chromatography to obtain pure N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide has been studied extensively in preclinical models for its potential therapeutic applications in cardiovascular diseases such as heart failure. In animal studies, N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide has been shown to improve cardiac function and reduce the progression of heart failure. N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide has also been studied for its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N2O3/c1-31-18-7-6-17(22(12-18)32-2)13-28-23(30)10-5-16-4-3-11-29(14-16)15-19-20(25)8-9-21(26)24(19)27/h6-9,12,16H,3-5,10-11,13-15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEMYNSIVQDGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CC3=C(C=CC(=C3F)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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